Cas no 161098-37-9 (13-Octadecenoic acid, 3-[(1R,2S,5S,6R,7Z,10S)-2-[(4R,4aS,8aR)-4-[(1E)-2,6-dimethyl-1,5-heptadienyl]-1,4,4a,5,8,8a-hexahydro-6-methoxy-5,8-dioxo-4a-[(10Z)-10-pentadecenyl]-2-naphthalenyl]-1,10-dihydroxy-10-methyl-7-(1-methyl-2-oxoethylidene)spiro[4.5]dec-6-yl]propyl ester, (13Z)- (9CI))
![13-Octadecenoic acid, 3-[(1R,2S,5S,6R,7Z,10S)-2-[(4R,4aS,8aR)-4-[(1E)-2,6-dimethyl-1,5-heptadienyl]-1,4,4a,5,8,8a-hexahydro-6-methoxy-5,8-dioxo-4a-[(10Z)-10-pentadecenyl]-2-naphthalenyl]-1,10-dihydroxy-10-methyl-7-(1-methyl-2-oxoethylidene)spiro[4.5]dec-6-yl]propyl ester, (13Z)- (9CI) structure](https://it.kuujia.com/scimg/cas/161098-37-9x500.png)
161098-37-9 structure
Nome del prodotto:13-Octadecenoic acid, 3-[(1R,2S,5S,6R,7Z,10S)-2-[(4R,4aS,8aR)-4-[(1E)-2,6-dimethyl-1,5-heptadienyl]-1,4,4a,5,8,8a-hexahydro-6-methoxy-5,8-dioxo-4a-[(10Z)-10-pentadecenyl]-2-naphthalenyl]-1,10-dihydroxy-10-methyl-7-(1-methyl-2-oxoethylidene)spiro[4.5]dec-6-yl]propyl ester, (13Z)- (9CI)
Numero CAS:161098-37-9
MF:C70H112O8
MW:1081.658g/molg/mol
CID:158339
13-Octadecenoic acid, 3-[(1R,2S,5S,6R,7Z,10S)-2-[(4R,4aS,8aR)-4-[(1E)-2,6-dimethyl-1,5-heptadienyl]-1,4,4a,5,8,8a-hexahydro-6-methoxy-5,8-dioxo-4a-[(10Z)-10-pentadecenyl]-2-naphthalenyl]-1,10-dihydroxy-10-methyl-7-(1-methyl-2-oxoethylidene)spiro[4.5]dec-6-yl]propyl ester, (13Z)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 13-Octadecenoic acid,3-[(1R,2S,5S,6R,7Z,10S)-2-[(4R,4aS,8aR)-4-[(1E)-2,6-dimethyl-1,5-heptadienyl]-1,4,4a,5,8,8a-hexahydro-6-methoxy-5,8-dioxo-4a-[(10Z)-10-pentadecenyl]-2-naphthalenyl]-1,10-dihydroxy-10-methyl-7-(1-methyl-2-oxoethylidene)spiro[4.5]dec-6-yl]propylester, (13Z)- (9CI)
- 13-Octadecenoic acid,3-[(1R,2S,5S,6R,7Z,10S)-2-[(4R,4aS,8aR)-4-[(1E)-2,6-dimethyl-1,5-heptadienyl]-1,4,4a,5,8,8a-hexahydro-6-
- 13-Octadecenoicacid,3-[2-[4-(2,6-dimethyl-1,5-heptadienyl)-1,4,4a,5,8,8a-hexahydro-6-methoxy-5,8-dioxo-4a-(10-pentadecenyl)-2-naphthalenyl]-1,10-dihydroxy-10-methyl-7-(1-methyl-2-oxoethylidene)spiro[4.5]dec-6-yl]propylester, [1R-[1a,2a[4R*(E),4aS*(Z),8aR*],5b[6R*(Z),7Z,10S*]]]-
- Iristectorone G
- CID 101676652
- 13-Octadecenoic acid, 3-[(1R,2S,5S,6R,7Z,10S)-2-[(4R,4aS,8aR)-4-[(1E)-2,6-dimethyl-1,5-heptadienyl]-1,4,4a,5,8,8a-hexahydro-6-methoxy-5,8-dioxo-4a-[(10Z)-10-pentadecenyl]-2-naphthalenyl]-1,10-dihydroxy-10-methyl-7-(1-methyl-2-oxoethylidene)spiro[4.5]dec-6-yl]propyl ester, (13Z)- (9CI)
-
- Inchi: 1S/C70H112O8/c1-9-11-13-15-17-19-21-23-24-25-27-29-31-33-35-42-65(73)78-48-38-41-61-59(56(6)53-71)43-46-68(7,76)70(61)47-44-60(66(70)74)57-50-58(49-55(5)40-37-39-54(3)4)69(62(51-57)63(72)52-64(77-8)67(69)75)45-36-34-32-30-28-26-22-20-18-16-14-12-10-2/h15-18,39,49-50,52-53,58,60-62,66,74,76H,9-14,19-38,40-48,51H2,1-8H3/b17-15-,18-16-,55-49+,59-56-/t58-,60+,61-,62+,66-,68+,69+,70+/m1/s1
- Chiave InChI: UFQLUZPWVYVJSY-PXRULUOKSA-N
- Sorrisi: O[C@@H]1[C@H](C2=C[C@@H](/C=C(\C)/CC/C=C(\C)/C)[C@@]3(C(C(=CC([C@@H]3C2)=O)OC)=O)CCCCCCCCC/C=C\CCCC)CC[C@@]21[C@H](CCCOC(CCCCCCCCCCC/C=C\CCCC)=O)/C(=C(\C=O)/C)/CC[C@]2(C)O
Proprietà calcolate
- Massa esatta: 1080.836
- Massa monoisotopica: 1080.836
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 78
- Conta legami ruotabili: 40
- Complessità: 2060
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 4
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 127
Proprietà sperimentali
- Densità: 1.04±0.1 g/cm3(Predicted)
- Punto di ebollizione: 995.9±65.0 °C(Predicted)
- pka: 14.33±0.70(Predicted)
13-Octadecenoic acid, 3-[(1R,2S,5S,6R,7Z,10S)-2-[(4R,4aS,8aR)-4-[(1E)-2,6-dimethyl-1,5-heptadienyl]-1,4,4a,5,8,8a-hexahydro-6-methoxy-5,8-dioxo-4a-[(10Z)-10-pentadecenyl]-2-naphthalenyl]-1,10-dihydroxy-10-methyl-7-(1-methyl-2-oxoethylidene)spiro[4.5]dec-6-yl]propyl ester, (13Z)- (9CI) Letteratura correlata
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
161098-37-9 (13-Octadecenoic acid, 3-[(1R,2S,5S,6R,7Z,10S)-2-[(4R,4aS,8aR)-4-[(1E)-2,6-dimethyl-1,5-heptadienyl]-1,4,4a,5,8,8a-hexahydro-6-methoxy-5,8-dioxo-4a-[(10Z)-10-pentadecenyl]-2-naphthalenyl]-1,10-dihydroxy-10-methyl-7-(1-methyl-2-oxoethylidene)spiro[4.5]dec-6-yl]propyl ester, (13Z)- (9CI)) Prodotti correlati
- 2227870-73-5((2S)-4-(4-methoxynaphthalen-1-yl)butan-2-amine)
- 1495230-92-6(6-(2,5-dichlorophenyl)pyrimidin-4-amine)
- 2172029-96-6(4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2000992-61-8(tert-butyl 4-(2-cyclobutoxyethoxy)-4-(iodomethyl)piperidine-1-carboxylate)
- 22383-95-5(3-(2,6-dimethylphenoxy)propanoic acid)
- 317377-31-4(Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate)
- 1806265-38-2(2-Hydroxy-3-iodo-4-methoxy-5-(trifluoromethoxy)pyridine)
- 1807120-60-0(2-Cyano-3-(difluoromethyl)-5-methylpyridine-4-methanol)
- 2059988-98-4((2-cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride)
- 2138181-37-8(2-(morpholin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
